molecular formula C41H44N6O6 B12600387 D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine CAS No. 644997-21-7

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine

Cat. No.: B12600387
CAS No.: 644997-21-7
M. Wt: 716.8 g/mol
InChI Key: SAIIMALFKWGFLG-RSRXNXNWSA-N
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Description

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine is a synthetic peptide composed of five amino acids: D-tryptophan, D-alanine, and three D-phenylalanine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.

    Deprotection: The protecting groups on the amino acids are removed using TFA.

    Cleavage: The final peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine.

    Reduction: Reduction reactions can target the peptide bonds, leading to the formation of smaller peptides.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can yield kynurenine, while reduction can produce smaller peptide fragments.

Scientific Research Applications

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of novel biomaterials and drug delivery systems.

Mechanism of Action

The mechanism of action of D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and altering their activity. For example, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • D-Phenylalanyl-D-tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanine
  • D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine

Uniqueness

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine is unique due to its specific sequence and the presence of multiple D-phenylalanine residues. This structure imparts distinct physicochemical properties and biological activities compared to other similar peptides.

Biological Activity

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine (D-Trp-D-Ala-D-Phe-D-Phe-D-Phe) is a synthetic peptide that consists of D-amino acids. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and neurobiology. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C₃₃H₃₉N₅O₆
  • CAS Number : 644997-21-7
  • Molecular Weight : Approximately 585.7 g/mol

This compound is composed entirely of D-amino acids, which are known to exhibit different biological properties compared to their L-counterparts. The presence of multiple phenylalanine residues may influence its interaction with various biological targets.

The biological activity of D-Trp-D-Ala-D-Phe-D-Phe-D-Phe may be attributed to several mechanisms:

  • Neurotransmitter Modulation : D-Tryptophan is a precursor to serotonin, a crucial neurotransmitter involved in mood regulation. D-amino acids can influence neurotransmitter systems by competing with L-amino acids for transport across the blood-brain barrier .
  • Antinociceptive Effects : D-Phenylalanine has been associated with analgesic properties. It may inhibit the degradation of enkephalins, which are endogenous peptides that bind to opioid receptors, thus potentially enhancing pain relief .
  • Antioxidant Activity : The indole structure from tryptophan may contribute to antioxidant properties, providing neuroprotection against oxidative stress, which is implicated in various neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Neurotransmitter ModulationIncreased serotonin levels in certain conditions
AntinociceptivePain relief through enkephalin modulation
AntioxidantReduction in oxidative stress markers
Metastatic SuppressionInduction of NM23H1 expression in cancer cells

Case Studies and Research Findings

  • Neurotransmitter Influence : A study highlighted the role of tryptophan and its derivatives in modulating serotonin levels in patients with Alzheimer's disease (AD). Elevated levels of tryptophan were noted, suggesting a potential link between these compounds and cognitive function .
  • Pain Management : Clinical trials have shown that D-phenylalanine can provide analgesic effects comparable to conventional pain medications. This effect is hypothesized to be due to the inhibition of enkephalin degradation, leading to prolonged pain relief .
  • Cancer Research : Research on heterochiral dipeptides, including those related to D-phenylalanine, demonstrated their ability to induce NM23H1, a suppressor of metastasis in cancer cells. This suggests that compounds like D-Trp-D-Ala-D-Phe may have therapeutic implications in oncology .

Properties

CAS No.

644997-21-7

Molecular Formula

C41H44N6O6

Molecular Weight

716.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C41H44N6O6/c1-26(44-38(49)32(42)24-30-25-43-33-20-12-11-19-31(30)33)37(48)45-34(21-27-13-5-2-6-14-27)39(50)46-35(22-28-15-7-3-8-16-28)40(51)47-36(41(52)53)23-29-17-9-4-10-18-29/h2-20,25-26,32,34-36,43H,21-24,42H2,1H3,(H,44,49)(H,45,48)(H,46,50)(H,47,51)(H,52,53)/t26-,32-,34-,35-,36-/m1/s1

InChI Key

SAIIMALFKWGFLG-RSRXNXNWSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)N

Origin of Product

United States

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